Benzoic acid;pent-3-yn-1-ol

Description

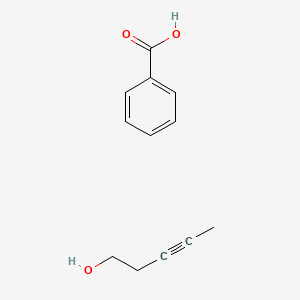

The compound "3-(Pent-3-yn-1-yloxy)benzoic acid" (CAS: Not explicitly provided) is a derivative of benzoic acid esterified with pent-3-yn-1-ol via an ether linkage. Synthesized through rhodium(III)-catalyzed annulation, this compound is characterized by a benzoic acid core substituted with a propargyl ether group (pent-3-yn-1-yloxy) at the meta position . Key properties include:

- Physical State: White solid

- Melting Point: 146–147°C

- NMR Data: Distinct signals at δ 10.37 (carboxylic proton), 7.73–7.17 (aromatic protons), and 4.11 (ether-linked CH₂) .

- Synthetic Utility: Serves as a precursor in catalytic annulation reactions for constructing complex heterocycles, highlighting its role in pharmaceutical and materials chemistry .

Properties

CAS No. |

132699-38-8 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

benzoic acid;pent-3-yn-1-ol |

InChI |

InChI=1S/C7H6O2.C5H8O/c8-7(9)6-4-2-1-3-5-6;1-2-3-4-5-6/h1-5H,(H,8,9);6H,4-5H2,1H3 |

InChI Key |

LQJDPQPUEOZTSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Benzoic Acid Preparation

Oxidation of Toluene: Benzoic acid can be synthesized by the catalytic oxidation of toluene using air and catalysts such as vanadium pentoxide (V2O5) or manganese and cobalt acetates.

Hydrolysis of Benzene Trichloride: Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.

-

Pent-3-yn-1-ol Preparation

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

-

Reduction

-

Substitution

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Hydrogen gas (H2), nickel (Ni), palladium (Pd).

Catalysts: Vanadium pentoxide (V2O5), manganese and cobalt acetates, iron powder.

Major Products

Oxidation: Benzoyl peroxide, pent-3-ynoic acid.

Reduction: Benzyl alcohol, pent-3-ene-1-ol.

Substitution: Methyl benzoate, various pent-3-yn-1-ol derivatives.

Scientific Research Applications

Benzoic acid;pent-3-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid;pent-3-yn-1-ol involves its interaction with various molecular targets and pathways:

Benzoic Acid: Acts as an antimicrobial agent by inhibiting the growth of bacteria and fungi.

Pent-3-yn-1-ol: Its mechanism of action is less well-studied, but it is believed to interact with cellular membranes and enzymes, affecting their function.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (g/L) | Key Functional Groups |

|---|---|---|---|

| Benzoic Acid | 122 | 3.4 (water) | Carboxylic acid |

| 3-(Pent-3-yn-1-yloxy)benzoic acid | 146–147 | <1 (predicted) | Carboxylic acid, alkyne |

| Benzyl Benzoate | 18–20 | 0.2 (water) | Ester |

| 1-(1-Benzyltriazol-4-yl)pentynol | Not reported | Not reported | Triazole, alkyne, alcohol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.